Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate

Catalog No.
S931048
CAS No.
1793108-48-1
M.F
C16H30N2O2
M. Wt
282.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane...

CAS Number

1793108-48-1

Product Name

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate

IUPAC Name

tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-9-16(10-12-18)7-5-13(17-4)6-8-16/h13,17H,5-12H2,1-4H3

InChI Key

XVJLCYMKPXERHP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C14H26N2O2C_{14}H_{26}N_{2}O_{2} and a molecular weight of 254.37 g/mol. This compound features a unique spirocyclic structure, which includes both nitrogen and carbon atoms in a complex arrangement, contributing to its potential biological activity and chemical reactivity. The compound is characterized by the presence of a tert-butyl group, a methylamino group, and a carboxylate functional group, making it an interesting subject for research in medicinal chemistry and organic synthesis.

The chemical reactivity of tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate can be attributed to its functional groups. Notably, the carboxylate group can participate in various reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to form amides, which is significant in peptide synthesis.
  • Nucleophilic Substitution: The nitrogen atoms within the spirocyclic structure can undergo nucleophilic attacks, making the compound versatile in synthetic applications.

The synthesis of tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate involves several steps:

  • Starting Materials: The synthesis typically begins with readily available precursors such as tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate.
  • Catalytic Hydrogenation: The addition of palladium on carbon (Pd/C) as a catalyst in a tetrahydrofuran (THF) solution allows for hydrogenation reactions to occur under controlled conditions (e.g., stirring at 40°C for 40 hours at 45 psi).
  • Purification: The final product is purified through standard techniques such as recrystallization or chromatography.

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs targeting neurological disorders or infections.
  • Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Potentially utilized in developing new materials with specific chemical properties due to its unique structure.

Interaction studies involving tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate focus on its behavior in biological systems:

  • Receptor Binding Studies: Investigating how the compound interacts with specific receptors in the nervous system could reveal its pharmacological potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate, each exhibiting unique properties:

Compound NameCAS NumberSimilarityNotable Features
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate896103-62-11.00Contains piperidine ring; potential analgesic properties
Tert-butyl 4-acetylpiperidine-1-carboxylate206989-61-90.98Acetyl group may enhance lipophilicity
Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate191805-29-50.96Different spirocyclic structure; potential neuroactivity
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate189333-03-70.98Variation in nitrogen positioning; unique binding characteristics

These comparisons highlight the structural diversity within this class of compounds and underscore the potential for discovering novel therapeutic agents based on their unique chemical frameworks. Further research into these compounds could lead to significant advancements in medicinal chemistry and pharmacology.

Traditional Multi-step Synthesis Approaches

Traditional synthetic approaches to azaspiro[5.5]undecane frameworks typically employ multi-step sequences that construct the spirocyclic core through cyclization reactions of linear precursors [5] [6]. The most established methodology involves the preparation of key spirocyclic intermediates followed by functional group modifications to introduce the desired substituents [5] [6].

Key Intermediate Preparation Strategies

The synthesis of azaspiro[5.5]undecane intermediates commonly begins with the preparation of 1,5-dicyano-2,4-dioxo-3-azaspiro -undecane through a well-established three-component reaction [5] [6]. This key intermediate is prepared by combining cyclohexanone (1 molar equivalent), ethyl cyanoacetate (1 molar equivalent), cyanoacetamide (1 molar equivalent), and triethylamine (1 molar equivalent) in methanol solvent [5] [6]. The reaction proceeds at controlled temperatures between 25-30°C for approximately 8 hours, yielding the spirocyclic intermediate in 88% yield [5] [6].

Reaction ComponentMolar EquivalentsSolventTemperatureTimeYield
Cyclohexanone1.0Methanol25-30°C8 hours88%
Ethyl cyanoacetate1.0Methanol25-30°C8 hours88%
Cyanoacetamide1.0Methanol25-30°C8 hours88%
Triethylamine1.0Methanol25-30°C8 hours88%

The subsequent transformation of this dicyano intermediate involves hydrolysis under acidic conditions to generate the corresponding diaminoformyl derivative [6]. Treatment with sulfuric acid at temperatures between 65-85°C for 2.5-3.5 hours provides 1,5-diaminoformyl-2,4-dioxo-3-azaspiro -undecane in yields ranging from 90-95% [6]. This intermediate serves as a crucial precursor for further functionalization leading to the target compound [6].

Alternative intermediate preparation strategies include the Petasis reaction approach, where ketone substrates react with pinacol allylboronate and ammonia in methanol to generate aminomethyl-substituted intermediates [8]. This methodology offers the advantage of producing free amine products that can be subsequently protected with various protecting groups, including the tert-butyl carbamate functionality [8]. Overall yields for this approach range from 39-49%, representing a viable alternative when sulfur-containing or other specialized substituents are required [8].

Carboxylation and Methylamino Group Incorporation

The incorporation of the tert-butyl carbamate protecting group typically employs di-tert-butyl dicarbonate as the primary reagent [9] [10]. This protection strategy involves treating the free amine with di-tert-butyl dicarbonate in the presence of triethylamine as base in tetrahydrofuran solvent [9] [10]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the anhydride, generating a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide [10].

The methylamino group incorporation can be achieved through several synthetic routes, with reductive amination representing one of the most reliable approaches [11] [12]. This methodology involves the formation of an imine intermediate between a carbonyl precursor and methylamine, followed by reduction with sodium borohydride or similar reducing agents [11] [12]. Alternative approaches include direct alkylation of amino precursors with methylating agents under basic conditions [11].

Protecting Group StrategyReagentBaseSolventConditionsEfficiency
Tert-butyl carbamateDi-tert-butyl dicarbonateTriethylamineTetrahydrofuranRoom temperatureHigh
Methylamino incorporationReductive aminationSodium borohydrideMethanolRoom temperatureModerate-High

Novel Catalytic Routes for Spirocyclic Framework Construction

Recent advances in spirocyclic synthesis have introduced several innovative catalytic methodologies that offer improved efficiency and selectivity compared to traditional approaches [13] [14] [15]. These novel routes often employ transition metal catalysts to facilitate cycloisomerization reactions that directly construct the spirocyclic framework from linear substrates [13] [16].

Mercury triflate-catalyzed cycloisomerization represents one of the most significant developments in azaspiro[5.5]undecane synthesis [13] [16] [17]. This methodology involves the treatment of linear amino ynone substrates bearing appropriate protecting groups with catalytic amounts of mercury triflate [13] [16]. The reaction proceeds through intramolecular oxymercuration of the alkyne followed by nucleophilic addition of the nitrogen function, generating the spirocyclic framework in a single step [13] [16].

The mechanistic pathway involves coordination of mercury triflate to the alkyne π-electrons, activating them toward nucleophilic attack by the nitrogen atom [16] [17]. This generates an aminoketal intermediate that undergoes protonation and cyclization through a Petasis-Ferrier-type mechanism to afford the desired spirocyclic product [16] [17]. Yields for this transformation typically range from 58-82%, with excellent stereoselectivity favoring the thermodynamically more stable diastereomer [13] [16].

Catalyst SystemSubstrate TypeSolventTemperatureYield RangeSelectivity
Hg(OTf)2 (5-20 mol%)Amino ynonesAcetonitrile0°C to RT58-82%High diastereoselectivity
Rh(I) complexesBisallenesVariousElevatedVariableExcellent regioselectivity
Photoredox catalystsCarboxylic acidsVariousAmbientUp to 99%Good functional group tolerance

Photoredox-mediated spirocyclization has emerged as another powerful methodology for spirocyclic framework construction [18] [19] [15]. This approach utilizes visible light photocatalysis to generate acyl radicals from carboxylic acid precursors, which then undergo intramolecular cyclization to form spirocyclic products [18] [19] [15]. The reaction proceeds under mild conditions at ambient temperature and demonstrates excellent functional group compatibility [18] [19] [15].

Rhodium-catalyzed cycloisomerization reactions offer additional opportunities for spirocyclic synthesis, particularly for the construction of seven-membered azaspiro compounds [20]. These reactions typically employ rhodium(I) catalysts to facilitate cycloisomerization of bisallene substrates, followed by Diels-Alder homodimerization to generate complex spirocyclic frameworks [20]. The methodology demonstrates excellent selectivity and provides access to spirocyclic compounds that are difficult to obtain through conventional approaches [20].

Optimization of Stereochemical Control During Synthesis

Stereochemical control in spirocyclic synthesis represents a critical challenge due to the multiple stereogenic centers present in these complex molecular frameworks [21] [22] [23]. Several strategies have been developed to achieve high levels of stereocontrol during the construction of azaspiro[5.5]undecane derivatives [24] [25] [22].

Kinetic versus thermodynamic control plays a crucial role in determining the stereochemical outcome of spirocyclization reactions [21] [22]. Kinetically controlled conditions typically favor the formation of products that result from the most accessible transition state, while thermodynamic control leads to the most stable stereoisomer [21] [22]. For azaspiro[5.5]undecane synthesis, careful optimization of reaction temperature, catalyst loading, and reaction time allows for selective formation of desired stereoisomers [16] [21].

Control StrategyMethodSelectivity AchievedApplication
Kinetic controlLow temperature, short reaction timesModerate to goodSpiroketal synthesis
Thermodynamic controlElevated temperature, extended timesHighAzaspiro frameworks
Chelation controlMetal coordinationExcellentTransition metal catalysis
Substrate controlConformational preferencesVariableMulti-step synthesis

Chiral catalyst systems have been successfully employed to achieve enantioselective spirocyclization [24] [25]. Silver salts of chiral phosphoric acids, particularly those derived from binaphthol derivatives, provide excellent enantioselectivity in spirocyclization reactions [25]. Enantiomeric ratios of up to 89:11 have been achieved using optimized chiral catalyst systems [25]. These methodologies represent significant advances in asymmetric spirocyclic synthesis and offer access to enantiomerically pure azaspiro compounds [25].

Chelation-controlled mechanisms provide another approach to stereochemical control [21]. Transition metal catalysts can coordinate to multiple sites within the substrate, creating well-defined transition states that lead to high stereoselectivity [21]. Titanium isopropoxide-mediated spirocyclization reactions demonstrate retention of configuration at anomeric centers, providing complementary stereochemical outcomes to other methodologies [21].

The optimization of reaction conditions for stereochemical control requires systematic evaluation of multiple parameters including temperature, solvent, catalyst loading, and substrate concentration [26] [27] [23]. Recent studies have demonstrated that solvent choice significantly impacts both reaction efficiency and stereoselectivity [27]. Non-polar solvents such as toluene often provide superior results compared to polar aprotic solvents for spirocyclization reactions [27].

ParameterOptimal RangeImpact on SelectivityNotes
Temperature0-80°CHighLower temperatures favor kinetic control
Catalyst loading5-20 mol%ModerateHigher loadings may decrease selectivity
Solvent polarityNon-polar preferredSignificantToluene often optimal
Reaction time1-24 hoursVariableLonger times favor thermodynamic products

Substrate-controlled diastereoselection represents an important complementary approach to catalyst-controlled stereochemistry [28] [29]. The conformational preferences of the substrate can strongly influence the stereochemical outcome of cyclization reactions [28]. Chair-like transition states typically provide high levels of diastereocontrol, with steric interactions between substituents determining the preferred stereochemical pathway [28] [29].

X-ray Crystallographic Studies of Spirocyclic Architecture

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular architecture of spirocyclic compounds. The azaspiro[5.5]undecane framework exhibits unique structural characteristics that distinguish it from conventional bicyclic systems through its distinctive spiro junction connectivity [1] [2].

Crystallographic investigations of related azaspiro[5.5]undecane derivatives have revealed consistent structural patterns that illuminate the fundamental geometric principles governing these spirocyclic architectures. The spiro carbon atom serves as the critical junction point, connecting two six-membered rings in a perpendicular arrangement that imparts rigidity to the overall molecular framework while simultaneously providing controlled conformational flexibility [3] [4].

Table 1: Crystallographic Parameters for Azaspiro[5.5]undecane Derivatives

Compound FamilySpace GroupUnit Cell ParametersPuckering Analysis
Azaspiro[5.5]undecane derivativesP21/c (monoclinic)a=7.5-8.2 Å, b=16-18 Å, c=18-20 ÅChair/Envelope conformations
Thioxotriaza-spiroderivativesP21/c, P1̄VariableQ(2) = 0.244-0.259 Å
Silicon-centered spirocyclesVariousVariousPlanar rings
Oxa-azaspiro[5.5]undecaneP2₁a=7.558 Å, b=16.673 Å, c=18.735 ÅChair conformations

The crystallographic studies demonstrate that azaspiro[5.5]undecane structures typically crystallize in monoclinic space groups, most commonly P21/c, with unit cell dimensions that accommodate the extended three-dimensional architecture of the spirocyclic framework [1]. The asymmetric unit frequently contains single molecules with Z = 4, indicating efficient packing arrangements that optimize intermolecular interactions [5].

Detailed bond length and bond angle analyses from crystallographic data reveal the geometric constraints imposed by the spiro junction. The critical C-N bonds at the spiro center typically measure 1.45-1.48 Å, while the C-C bonds range from 1.54-1.56 Å, reflecting the tetrahedral geometry around the quaternary spiro carbon [6] [7]. These measurements are consistent across various azaspiro[5.5]undecane derivatives, indicating structural robustness of the spirocyclic framework.

Table 2: Typical Bond Parameters in Azaspiro[5.5]undecane Systems

Bond TypeTypical Bond Length (Å)Bond Angle (°)
C-N (spiro)1.45-1.48109-113
C-C (spiro)1.54-1.56108-112
C-O (ester)1.34-1.36118-122
N-C (methylamino)1.47-1.50110-114
C-C (aliphatic)1.52-1.54109-112

Puckering analysis of the six-membered rings reveals that they adopt predominantly chair conformations, with envelope conformations observed under specific substitution patterns [8]. The puckering parameters, quantified through Cremer-Pople analysis, show Q values ranging from 0.244 to 0.259 Å for five-membered components and higher values for six-membered rings, indicating well-defined conformational preferences [5].

The crystallographic data also reveal important information about supramolecular assembly patterns. Hydrogen bonding interactions, particularly N-H···O and C-H···O contacts, play crucial roles in crystal packing stability [5]. These interactions form characteristic motifs including R22(8) dimers and extended chain structures that propagate along specific crystallographic directions.

Conformational Dynamics Through Molecular Modeling

Molecular modeling investigations provide essential insights into the conformational flexibility and dynamic behavior of tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate that complement static crystallographic observations. The spirocyclic architecture imposes unique conformational constraints that significantly influence molecular properties and biological activity [9] [10] [11].

Computational conformational analysis employing density functional theory methods reveals that the azaspiro[5.5]undecane framework exhibits restricted conformational mobility due to the rigid spiro junction [12]. The perpendicular arrangement of the two six-membered rings creates a three-dimensional structure that minimizes conformational entropy penalties typically associated with flexible molecular systems [13] [14].

Molecular dynamics simulations demonstrate that the spirocyclic core maintains structural integrity across extended time scales, with root-mean-square deviations typically remaining below 0.5 Å for the spiro junction region [9] [15]. The methylamino substituent at the 9-position exhibits greater conformational flexibility, with rotation around the C-N bond occurring on picosecond time scales while maintaining hydrogen bonding interactions with nearby functional groups.

Table 3: Conformational Energy Differences in Azaspiro[5.5]undecane Derivatives

ConformationRelative Energy (kcal/mol)Population (%)Characteristic Features
Chair-Chair0.085.3Both rings in chair conformation
Chair-Envelope2.112.4One ring puckered
Envelope-Envelope4.82.3Both rings puckered

The tert-butyl carboxylate group introduces additional conformational considerations through rotation around the N-CO bond. Computational analysis identifies three primary rotamers with energy differences of 1-3 kcal/mol, corresponding to different orientations of the bulky tert-butyl group relative to the spirocyclic core [10]. These conformational preferences directly influence the molecule's ability to interact with biological targets and affect its pharmacological properties.

Solvent effects play a significant role in conformational preferences, as demonstrated through implicit solvation models. Polar solvents tend to stabilize conformations that maximize hydrogen bonding interactions between the methylamino group and the carboxylate functionality, while nonpolar environments favor conformations that minimize dipole moments [11] [15].

The conformational analysis also reveals important insights into the cross-hyperconjugative interactions within the spirocyclic framework. These spiro-conjugation effects contribute to structural stability and influence electronic properties through orbital overlap between the perpendicular ring systems [12]. The magnitude of these interactions can be quantified through natural bond orbital analysis, which identifies significant charge transfer between the nitrogen lone pairs and adjacent sigma antibonding orbitals.

Temperature-dependent conformational studies demonstrate that the spirocyclic framework maintains its structural preferences across physiologically relevant temperature ranges. The activation barriers for ring-flipping processes exceed 15 kcal/mol, ensuring conformational stability under biological conditions while allowing for subtle adjustments necessary for target binding [16].

Electronic Structure Analysis via Density Functional Theory Calculations

Density functional theory calculations provide fundamental insights into the electronic structure properties of tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate that govern its chemical reactivity and biological activity. The unique spirocyclic architecture creates distinctive electronic characteristics that differentiate these compounds from conventional cyclic systems [17] [12] [18].

Electronic structure analysis employing the B3LYP functional with 6-311++G(d,p) basis sets reveals that the spirocyclic framework exhibits significant electronic delocalization through cross-hyperconjugative interactions [12] [19]. These spiro-conjugation effects result from orbital overlap between the perpendicular ring systems, creating pathways for electron density redistribution that influence molecular stability and reactivity.

Table 4: Electronic Structure Parameters from Density Functional Theory Calculations

PropertyValueComputational MethodBasis Set
HOMO Energy-5.83 to -5.88 eVB3LYP6-311++G(d,p)
LUMO Energy-1.60 to -1.71 eVB3LYP6-311++G(d,p)
HOMO-LUMO Gap4.12 to 4.27 eVB3LYP6-311++G(d,p)
Dipole Moment2.8 to 3.4 DB3LYP6-311++G(d,p)
Hardness2.06 to 2.14 eVB3LYP6-311++G(d,p)

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital predominantly localizes on the nitrogen atoms within the spirocyclic framework, with significant contributions from the methylamino substituent [20] [21]. The HOMO energy levels typically range from -5.83 to -5.88 eV, indicating moderate electron-donating capacity that influences nucleophilic reactivity patterns.

The lowest unoccupied molecular orbital exhibits delocalization across the carboxylate functionality and the adjacent spirocyclic carbon framework, with LUMO energies ranging from -1.60 to -1.71 eV [20] [22]. The HOMO-LUMO energy gap of 4.12 to 4.27 eV reflects the electronic stability of the spirocyclic system while maintaining sufficient reactivity for biological interactions.

Natural bond orbital analysis reveals significant charge transfer interactions within the spirocyclic framework. The nitrogen lone pairs participate in hyperconjugative interactions with adjacent C-C and C-H antibonding orbitals, contributing stabilization energies of 8-12 kcal/mol [12]. These interactions are quantified through second-order perturbation theory analysis, which identifies the dominant orbital mixing contributions to molecular stability.

Table 5: Natural Bond Orbital Analysis Results

Interaction TypeStabilization Energy (kcal/mol)OccupancyOrbital Character
n(N) → σ*(C-C)8.3 to 11.70.08 to 0.12Nitrogen lone pair donation
n(N) → σ*(C-H)3.2 to 5.80.04 to 0.07Hyperconjugative stabilization
π(C=O) → σ*(C-N)12.4 to 15.90.15 to 0.19Amide resonance

Mulliken population analysis provides insights into charge distribution patterns within the spirocyclic framework. The spiro carbon typically carries a partial positive charge of +0.15 to +0.20 e, while the nitrogen atoms exhibit negative charges ranging from -0.35 to -0.45 e [12] [19]. These charge distributions directly influence intermolecular interactions and binding affinities with biological targets.

Electronic excitation properties calculated through time-dependent density functional theory reveal that the spirocyclic system exhibits absorption maxima in the ultraviolet region, typically around 280-320 nm [22] [21]. These transitions primarily involve π → π* excitations localized on the carboxylate functionality, with minor contributions from n → π* transitions associated with the nitrogen lone pairs.

The molecular electrostatic potential maps generated from the electronic structure calculations identify regions of enhanced electrophilic and nucleophilic character that guide intermolecular recognition processes [12]. The methylamino group exhibits strong nucleophilic character, while the carboxylate carbon displays electrophilic properties, creating complementary binding sites for molecular recognition events.

Hardness and softness parameters derived from frontier orbital energies quantify the chemical reactivity of the spirocyclic system. The global hardness values of 2.06 to 2.14 eV indicate moderate reactivity that balances stability with the capacity for chemical transformations [20] [23]. These parameters correlate with experimental observations of biological activity and provide predictive insights for structure-activity relationships.

XLogP3

2.6

Dates

Last modified: 08-16-2023

Explore Compound Types